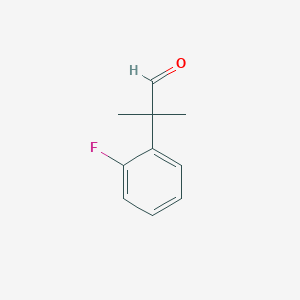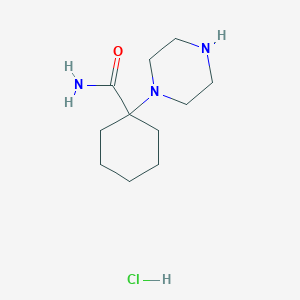
1-Chloro-4,5-difluoro-2-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-4,5-difluoro-2-methoxybenzene is an aromatic compound with the molecular formula C7H5ClF2O It is characterized by the presence of a chlorine atom, two fluorine atoms, and a methoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-4,5-difluoro-2-methoxybenzene can be synthesized through several methods. One common approach involves the halogenation of 2-methoxybenzene (anisole) followed by fluorination. The reaction typically requires a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce the chlorine atom. Subsequent fluorination can be achieved using reagents like hydrogen fluoride (HF) or a fluorinating agent such as sulfur tetrafluoride (SF4).
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation and fluorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-4,5-difluoro-2-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The methoxy group can be oxidized to form corresponding quinones, while reduction reactions can target the aromatic ring or halogen atoms.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.
Major Products:
Substitution Products: Depending on the nucleophile, products can include 1-methoxy-4,5-difluoro-2-substituted benzenes.
Oxidation Products: Quinones or other oxidized derivatives.
Reduction Products: Reduced aromatic rings or dehalogenated compounds.
Scientific Research Applications
1-Chloro-4,5-difluoro-2-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of 1-chloro-4,5-difluoro-2-methoxybenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance its binding affinity and specificity towards certain biological targets, influencing pathways involved in cell signaling, metabolism, or gene expression.
Comparison with Similar Compounds
1-Bromo-4,5-difluoro-2-methoxybenzene: Similar structure with a bromine atom instead of chlorine.
1-Chloro-2,4-difluoro-5-methoxybenzene: Differently substituted positions on the benzene ring.
1,4-Difluoro-2,5-dimethoxybenzene: Contains two methoxy groups instead of one.
Uniqueness: 1-Chloro-4,5-difluoro-2-methoxybenzene is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential applications. The combination of chlorine and fluorine atoms, along with the methoxy group, provides a versatile platform for further functionalization and exploration in various research fields.
Properties
Molecular Formula |
C7H5ClF2O |
|---|---|
Molecular Weight |
178.56 g/mol |
IUPAC Name |
1-chloro-4,5-difluoro-2-methoxybenzene |
InChI |
InChI=1S/C7H5ClF2O/c1-11-7-3-6(10)5(9)2-4(7)8/h2-3H,1H3 |
InChI Key |
FEGAFLHLRQQMEG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1Cl)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



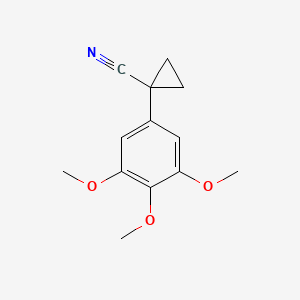
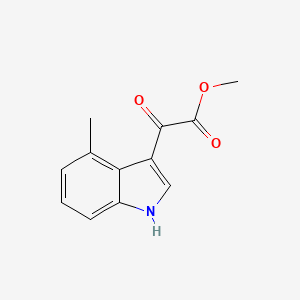

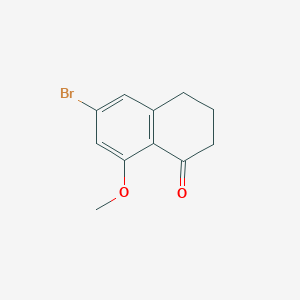

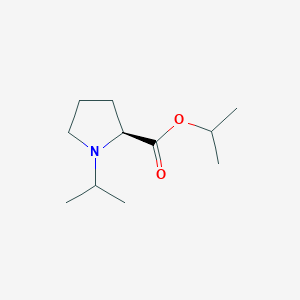
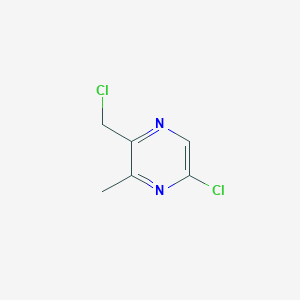
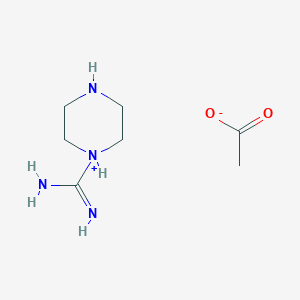
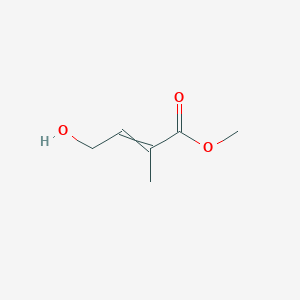

![(S)-N-[(E)-cyclopentylmethylidene]-2-methylpropane-2-sulfinamide](/img/structure/B11722983.png)
